molecular formula C15H18BrN3OS B2613538 2-({1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine CAS No. 2380144-31-8

2-({1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B2613538
CAS No.: 2380144-31-8
M. Wt: 368.29
InChI Key: LEYZFRKJOCFGKQ-UHFFFAOYSA-N
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Description

2-({1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that features a unique combination of a bromothiophene moiety, a piperidine ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. One common method involves the bromination of thiophene, followed by a series of reactions to introduce the piperidine and pyrimidine groups. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

2-({1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions with aromatic residues, while the piperidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(4-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
  • 2-({1-[(4-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
  • 2-({1-[(4-Methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Uniqueness

Compared to similar compounds, 2-({1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine stands out due to the presence of the bromine atom in the thiophene ring, which can significantly influence its electronic properties and reactivity. This unique feature makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3OS/c1-11-7-17-15(18-8-11)20-13-2-4-19(5-3-13)9-14-6-12(16)10-21-14/h6-8,10,13H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYZFRKJOCFGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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